molecular formula C25H19ClFN3O B2949992 3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1216578-31-2

3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2949992
CAS No.: 1216578-31-2
M. Wt: 431.9
InChI Key: GAOQFYFPYSUORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The last decade has seen considerable activity towards the synthesis of indole derivatives .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, Bhattacharjee et al. employed ammonium chloride as a catalyst for the preparation of a specific indole derivative via a one-pot three-component reaction .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole-2-carboxenamines can be transformed into pyrido[2,3-b]indol-4-ones through intramolecular N–H/C–H coupling, in which a carbonyl 1,2-migration is involved .


Physical and Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors .

Mechanism of Action

Target of Action

The compound, 3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(2-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways affected and the nature of the compound’s interaction with its targets.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(2-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c1-16-6-2-3-7-17(16)14-30-22-11-10-19(27)12-20(22)23-24(30)25(31)29(15-28-23)13-18-8-4-5-9-21(18)26/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQFYFPYSUORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.